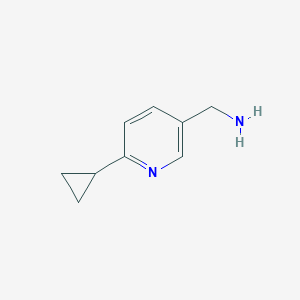

6-Cyclopropylpyridine-3-methanamine

Description

BenchChem offers high-quality 6-Cyclopropylpyridine-3-methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopropylpyridine-3-methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-cyclopropylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-5-7-1-4-9(11-6-7)8-2-3-8/h1,4,6,8H,2-3,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWRLHYBHQAKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Cyclopropylpyridine-3-methanamine

Introduction

6-Cyclopropylpyridine-3-methanamine is a substituted pyridine derivative featuring a cyclopropyl group at the 6-position and a methanamine substituent at the 3-position. This unique combination of a rigid, strained cyclopropyl ring and a basic aminomethyl group attached to a pyridine scaffold makes it a molecule of significant interest in medicinal chemistry and drug discovery. The pyridine ring is a common motif in pharmaceuticals, and the cyclopropyl group can impart favorable metabolic stability and conformational rigidity. The primary amine offers a key site for further chemical modification and interaction with biological targets.

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Cyclopropylpyridine-3-methanamine, intended for researchers, scientists, and drug development professionals. Where experimental data is not publicly available, this guide furnishes detailed, field-proven experimental protocols for their determination, underpinned by the scientific rationale for the selected methodologies.

Chemical Identity and Core Properties

A foundational understanding of a compound begins with its fundamental identifiers and structural characteristics.

| Property | Value | Source |

| CAS Number | 1256823-20-7 | [1] |

| Molecular Formula | C₉H₁₂N₂ | [1] |

| Molecular Weight | 148.21 g/mol | [1] |

| Chemical Structure |  |

Section 1: Thermal Properties - Melting and Boiling Points

The melting and boiling points of a compound are critical parameters that provide insights into its purity, crystal lattice energy, and intermolecular forces. As of the writing of this guide, specific experimental values for the melting and boiling points of 6-Cyclopropylpyridine-3-methanamine are not widely reported in public literature. The absence of this data necessitates robust experimental determination.

Experimental Protocol: Melting Point Determination (Capillary Method)

Causality of Experimental Choice: The capillary method is a well-established, reliable, and widely used technique for determining the melting point of a solid crystalline compound. It requires a small amount of sample and provides a sharp, reproducible melting range for pure substances.

Methodology:

-

Sample Preparation: A small quantity of crystalline 6-Cyclopropylpyridine-3-methanamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For a pure compound, this range should be narrow (typically < 2 °C).

Experimental Protocol: Boiling Point Determination (Microscale Method)

Causality of Experimental Choice: For compounds where only small quantities are available, a microscale boiling point determination is advantageous. This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A few drops of liquid 6-Cyclopropylpyridine-3-methanamine are placed in a small test tube.

-

Capillary Inversion: A sealed-end capillary tube is inverted and placed into the liquid.

-

Heating: The test tube is heated in a controlled manner (e.g., in a heated oil bath).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then slowly reduced.

-

Data Recording: The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.

Section 2: Solubility Profile

The solubility of a compound in various solvents is a critical determinant of its utility in chemical reactions, purification processes, and pharmaceutical formulations. The presence of both a polar amine group and a nonpolar cyclopropyl and pyridine ring suggests that 6-Cyclopropylpyridine-3-methanamine will exhibit varied solubility across a range of solvents.

Predicted Solubility

Based on the solubility of structurally similar compounds like 6-Chloropyridin-3-amine, which shows good solubility in organic solvents such as ethanol and methanol, it is anticipated that 6-Cyclopropylpyridine-3-methanamine will also be soluble in polar organic solvents.[2] Its solubility in water is expected to be moderate and pH-dependent due to the basicity of the amine and pyridine nitrogen.

Experimental Protocol: Solubility Determination (Isothermal Shake-Flask Method)

Causality of Experimental Choice: The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3] It ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved, providing a reliable and reproducible measure of solubility.[4]

Methodology:

-

Preparation of Saturated Solutions: An excess amount of solid 6-Cyclopropylpyridine-3-methanamine is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol, dichloromethane, acetone, and a relevant buffer solution at physiological pH 7.4). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: The vials are securely capped and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The mixtures are agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[2]

-

Phase Separation: After equilibration, the vials are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: The concentration of 6-Cyclopropylpyridine-3-methanamine in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve is prepared using standard solutions of known concentrations.

-

Data Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.

Caption: Isothermal Shake-Flask Solubility Workflow

Section 3: Acidity and Basicity - pKa Determination

The pKa value(s) of 6-Cyclopropylpyridine-3-methanamine are crucial for understanding its ionization state at different pH values. This, in turn, influences its solubility, membrane permeability, and binding to biological targets. The molecule has two basic centers: the primary amine and the pyridine nitrogen.

Predicted pKa

The pKa of the conjugate acid of the primary amine is expected to be in the range of 9-10, typical for primary alkyl amines. The pKa of the protonated pyridine nitrogen is anticipated to be around 5-6, characteristic of pyridine derivatives.

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality of Experimental Choice: Potentiometric titration is a robust and widely used method for determining pKa values.[2][5] It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the direct observation of the buffering regions and equivalence points corresponding to the protonation/deprotonation of the basic functional groups.

Methodology:

-

Sample Preparation: A solution of 6-Cyclopropylpyridine-3-methanamine of known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is limited.[6] The solution is made acidic by adding a strong acid (e.g., 0.1 M HCl) to a starting pH of around 2 to ensure both basic centers are fully protonated.

-

Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.[6] The titrant is added in small, precise increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points, which correspond to the points of inflection on the titration curve where half of the respective basic group has been neutralized.[5] The first pKa will correspond to the more acidic proton (protonated pyridine), and the second to the less acidic proton (protonated amine).

Caption: Potentiometric Titration Workflow for pKa

Alternative Protocol: pKa Determination by NMR Spectroscopy

Causality of Experimental Choice: NMR spectroscopy offers a powerful alternative for pKa determination, particularly for compounds with chromophores that interfere with UV-spectroscopic methods.[7] The chemical shifts of protons adjacent to the basic centers are sensitive to the protonation state of the molecule.[8][9]

Methodology:

-

Sample Preparation: A series of solutions of 6-Cyclopropylpyridine-3-methanamine are prepared in a suitable deuterated solvent (e.g., D₂O) across a range of pD values (the pH equivalent in D₂O). The pD is adjusted using DCl and NaOD.

-

NMR Data Acquisition: ¹H NMR spectra are acquired for each sample.

-

Data Analysis: The chemical shifts of the protons on the pyridine ring and the methylene protons of the methanamine group are plotted against the pD. The resulting sigmoidal curves are analyzed to determine the inflection points, which correspond to the pKa values.[9]

Section 4: Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and confirmation of 6-Cyclopropylpyridine-3-methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton between the two nitrogen-containing substituents is expected to be the most downfield.

-

Methanamine (CH₂): A singlet or a multiplet (if coupled to the NH₂ protons) around δ 3.8-4.2 ppm.

-

Amine (NH₂): A broad singlet that is exchangeable with D₂O, typically in the range of δ 1.5-3.0 ppm.

-

Cyclopropyl Protons: A complex multiplet in the upfield region (δ 0.5-2.5 ppm). The methine proton will be a multiplet, and the methylene protons will likely appear as two separate multiplets.

Predicted ¹³C NMR Spectrum:

-

Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the cyclopropyl group will be the most upfield among the aromatic carbons.

-

Methanamine Carbon: A signal around δ 40-50 ppm.

-

Cyclopropyl Carbons: Signals in the upfield region (δ 5-20 ppm).

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 6-Cyclopropylpyridine-3-methanamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and integration to confirm the structure.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 148, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern:

-

Loss of the cyclopropyl group (M - 41) leading to a fragment at m/z = 107.

-

Benzylic cleavage to lose an amino group (M - 16) resulting in a fragment at m/z = 132.

-

Cleavage of the C-C bond between the pyridine ring and the methanamine group.

-

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization for LC-MS or a direct insertion probe for EI-MS).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Conclusion

References

- Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- Enamine. (n.d.). Determining pKa.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- DigitalCommons@UNO. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.

- Scribd. (n.d.). Determination of Pka With NMR.

- National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values.

- YouTube. (2023). How to Predict NMR in ChemDraw.

- BOC Sciences. (n.d.). CAS 1256823-20-7 6-Cyclopropylpyridine-3-methanamine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 8. scribd.com [scribd.com]

- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Cyclopropylpyridine-3-methanamine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide to the hypothesized mechanism of action of the novel chemical entity, 6-Cyclopropylpyridine-3-methanamine. In the absence of definitive published data on its specific biological targets, this guide synthesizes information from structurally related compounds to propose a plausible mechanism. We postulate that 6-Cyclopropylpyridine-3-methanamine may function as an inhibitor of Mycobacterial membrane protein Large 3 (MmpL3), a critical transporter for mycolic acids in Mycobacterium tuberculosis. This hypothesis is grounded in the structural similarity of the title compound to known pyridine-methanamine-based MmpL3 inhibitors. This guide will detail the proposed mechanism, outline a rigorous experimental workflow to validate this hypothesis, and provide detailed protocols for key assays.

Introduction and Rationale

6-Cyclopropylpyridine-3-methanamine is a synthetic compound featuring a pyridine ring substituted with a cyclopropyl group and a methanamine moiety. The pyridine scaffold is a common feature in numerous FDA-approved drugs, exhibiting a wide array of biological activities including antimicrobial, anticancer, and central nervous system effects.[1][2] Similarly, the cyclopropyl group is a valuable addition in medicinal chemistry, often enhancing metabolic stability, target binding affinity, and overall potency.[1][3]

While direct biological data for 6-Cyclopropylpyridine-3-methanamine is not currently available in the public domain, a compelling line of inquiry emerges from research into structurally analogous compounds. Specifically, studies on pyridine-2-methylamine derivatives have identified potent inhibitors of MmpL3, a crucial inner membrane protein in Mycobacterium tuberculosis responsible for the transport of mycolic acids, essential components of the mycobacterial cell wall.[4] The structural parallels between these known MmpL3 inhibitors and 6-Cyclopropylpyridine-3-methanamine form the basis of the central hypothesis of this guide.

This document will, therefore, explore the putative mechanism of 6-Cyclopropylpyridine-3-methanamine as an MmpL3 inhibitor, providing the theoretical framework and practical experimental designs necessary for its investigation.

Proposed Mechanism of Action: MmpL3 Inhibition

We hypothesize that 6-Cyclopropylpyridine-3-methanamine acts as an inhibitor of the MmpL3 transporter protein in Mycobacterium tuberculosis and potentially other mycobacterial species.

The Role of MmpL3 in Mycobacterial Viability

MmpL3 is an essential proton-motive force-dependent transporter that shuttles trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasmic space.[4] Mycolic acids are long-chain fatty acids that are integral to the unique and highly impermeable cell wall of mycobacteria. Disruption of mycolic acid biosynthesis or transport is a validated strategy for anti-tubercular drug development.[4]

Hypothesized Molecular Interaction

Based on the structure of known pyridine-based MmpL3 inhibitors, we propose that 6-Cyclopropylpyridine-3-methanamine binds to a specific pocket within the MmpL3 protein. The pyridine ring may engage in π-π stacking interactions with aromatic residues in the binding site, while the methanamine group could form crucial hydrogen bonds with acidic residues. The cyclopropyl group likely occupies a hydrophobic pocket, contributing to the overall binding affinity.

Proposed Signaling Pathway

Caption: Proposed mechanism of MmpL3 inhibition by 6-Cyclopropylpyridine-3-methanamine.

Experimental Validation Workflow

To rigorously test our hypothesis, a multi-step experimental workflow is proposed. This workflow is designed to first establish the anti-mycobacterial activity of the compound, then to identify MmpL3 as the specific target, and finally to characterize the functional consequences of this inhibition.

Experimental Workflow Diagram

Caption: A stepwise workflow for validating the mechanism of action.

Detailed Experimental Protocols

Step 1: In Vitro Anti-mycobacterial Activity

4.1.1. Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the minimum concentration of 6-Cyclopropylpyridine-3-methanamine that inhibits the visible growth of M. tuberculosis.

-

Protocol:

-

Prepare a stock solution of 6-Cyclopropylpyridine-3-methanamine in dimethyl sulfoxide (DMSO).

-

In a 96-well microplate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of the compound that prevents visible growth.

-

4.1.2. Cytotoxicity Assay

-

Objective: To assess the toxicity of the compound against a mammalian cell line.

-

Protocol:

-

Seed Vero cells (or another suitable mammalian cell line) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 6-Cyclopropylpyridine-3-methanamine for 48-72 hours.

-

Assess cell viability using a standard method such as the MTT or MTS assay.

-

Calculate the 50% cytotoxic concentration (CC50).

-

Step 2: Target Identification (MmpL3)

4.2.1. MmpL3 Overexpression/Underexpression Strains

-

Objective: To determine if the compound's activity is dependent on the level of MmpL3 expression.

-

Protocol:

-

Determine the MIC of 6-Cyclopropylpyridine-3-methanamine against M. tuberculosis strains engineered to overexpress or underexpress MmpL3.

-

A significant increase in MIC for the overexpression strain and a decrease for the underexpression strain would suggest MmpL3 is the target.

-

4.2.2. Generation of Resistant Mutants

-

Objective: To identify the genetic basis of resistance to the compound.

-

Protocol:

-

Culture M. tuberculosis H37Rv on solid medium containing increasing concentrations of 6-Cyclopropylpyridine-3-methanamine to select for resistant colonies.

-

Isolate genomic DNA from resistant mutants.

-

Sequence the mmpL3 gene to identify mutations that may confer resistance.

-

Data Presentation

| Assay | Parameter | Expected Outcome for MmpL3 Inhibitor |

| MIC Assay | MIC (µg/mL) | Low MIC value against M. tuberculosis |

| Cytotoxicity Assay | CC50 (µM) | High CC50 value (low toxicity) |

| MmpL3 Expression | MIC Shift | Increased MIC in overexpression strain |

| Resistant Mutants | Gene Sequencing | Mutations identified within the mmpL3 gene |

Conclusion

While the precise mechanism of action of 6-Cyclopropylpyridine-3-methanamine remains to be definitively elucidated, the structural homology to known MmpL3 inhibitors provides a strong and testable hypothesis. The experimental workflow detailed in this guide offers a robust strategy for investigating this proposed mechanism. Confirmation of MmpL3 inhibition would position 6-Cyclopropylpyridine-3-methanamine as a promising lead compound for the development of novel anti-tubercular agents.

References

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.

-

Structure activity relationship. (n.d.). ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

-

Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. (n.d.). PubMed. [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]

-

Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). National Institutes of Health. [Link]

Sources

- 1. cas 1256823-20-7|| where to buy 6-Cyclopropylpyridine-3-methanamine [english.chemenu.com]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Novel Cyclopropylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the cyclopropyl moiety into the pyridine scaffold has emerged as a highly productive avenue in modern medicinal chemistry. The unique stereoelectronic properties of the cyclopropyl ring—namely its rigid, three-dimensional structure and strained bonds which confer π-character—can profoundly influence the pharmacological profile of the parent pyridine molecule.[1][2] This guide provides an in-depth exploration of the diverse biological activities exhibited by novel cyclopropylpyridine derivatives, moving beyond a mere catalog of findings to dissect the underlying mechanisms, structure-activity relationships (SAR), and the experimental rationale guiding their development. We will delve into key therapeutic areas where these compounds show significant promise, including oncology and infectious diseases, and provide validated experimental protocols for their biological evaluation.

Introduction: The Rationale for Cyclopropyl-Pyridine Scaffolds

The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, prized for its ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring while improving solubility and metabolic properties.[3][4][5] The cyclopropyl group, while deceptively simple, is a powerful tool in drug design.[1][6] Its introduction into a molecular scaffold can lead to several advantageous modifications:

-

Enhanced Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and reducing off-target effects.[1]

-

Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[1] This can increase the drug's half-life and bioavailability.

-

Modulation of Physicochemical Properties: The lipophilic nature of the cyclopropyl group can enhance membrane permeability and brain penetration.[1]

-

Novel Vectorial Interactions: The unique electronic character of the strained ring can lead to favorable interactions with protein targets that are not achievable with simple alkyl or aryl groups.[1]

By combining these two pharmacophores, chemists aim to create novel chemical entities with superior efficacy, safety, and pharmacokinetic profiles.

Key Therapeutic Applications and Mechanisms of Action

Recent research has highlighted the potential of cyclopropylpyridine derivatives across several disease areas. This section will explore the most promising of these, with a focus on the molecular mechanisms that underpin their activity.

Anticancer Activity

A significant body of research has focused on the development of cyclopropylpyridine derivatives as anticancer agents.[7][8][9][10] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Cyclopropylpyridine derivatives have been successfully designed as inhibitors of several key oncogenic kinases.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain novel pyridine derivatives have demonstrated potent cytotoxic effects against cancer cell lines by binding to and inhibiting EGFR, a key target in cancer therapy.[8] Molecular docking studies suggest that the pyridine core acts as a scaffold, positioning other functional groups to interact with the ATP-binding pocket of the EGFR kinase domain.[8] The cyclopropyl group, in this context, can enhance binding affinity through favorable hydrophobic interactions and by orienting the molecule for optimal engagement with the receptor.[6]

-

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a critical regulator of the cell cycle, and its dysregulation is common in cancer. Novel pyrazole derivatives fused with a pyridine ring have been identified as potent CDK2 inhibitors.[11] Some of these compounds exhibited inhibitory activities twice that of the reference compound roscovitine.[11] The mechanism involves the induction of apoptosis, an increase in the pro-apoptotic protein Bax, and a reduction in the anti-apoptotic protein Bcl-2.[11]

Illustrative Data: Anticancer Activity of Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of representative pyridine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Compound 11d | MCF-7 (Breast) | Not Specified | 5.95 | [7] |

| Compound 11d | HCT-116 (Colon) | Not Specified | 6.09 | [7] |

| Compound 7e/7g | MCF-7, DU-145, HeLa | EGFR Inhibition | Comparable to Doxorubicin | [8] |

| Compound 5 | MCF-7 (Breast) | CDK2 Inhibition, Apoptosis Induction | 8.03 | [11] |

| Compound 6 | MCF-7 (Breast) | CDK2 Inhibition, Apoptosis Induction | Not specified, potent | [11] |

| TP6 | B16F10 (Melanoma) | Not Specified | <41.12 | [10] |

Causality Insight: The data consistently show that specific substitutions on the cyclopropylpyridine core are critical for potent anticancer activity. For instance, in CDK2 inhibitors, aryl substitutions on an adjacent pyrazole ring were found to be crucial for high potency, suggesting these groups are involved in key interactions within the enzyme's active site.[11]

Antimicrobial and Antiviral Activity

The unique structural features of cyclopropylpyridines also make them attractive candidates for the development of new anti-infective agents.

Mechanism of Action: Enzyme Inhibition

-

Prolyl-tRNA Synthetase (ProRS) Inhibition: In the fight against tuberculosis, adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide (a pyridine bioisostere) have been investigated as inhibitors of mycobacterial ProRS.[12] This enzyme is essential for protein synthesis. The most active compounds in this class showed Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL against Mycobacterium tuberculosis, including multidrug-resistant strains.[12] The core scaffold mimics the adenine portion of ATP, competitively inhibiting the enzyme.[12]

-

General Antimicrobial Properties: Other cyclopropyl-containing scaffolds have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][13] While the exact mechanisms are often multifactorial, they can involve disruption of cell membrane integrity or inhibition of essential metabolic pathways.[14]

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is fundamental to optimizing lead compounds. For cyclopropylpyridine derivatives, several key structural trends have been identified.

-

Position and Nature of Substituents: The antiproliferative activity of pyridine derivatives is highly sensitive to the placement and electronic nature of substituents. The presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups often enhances activity, whereas bulky groups or halogens can be detrimental.[3][4][5]

-

Role of the Cyclopropyl Group: As previously mentioned, the cyclopropyl ring itself is a critical determinant of activity. Its primary role is often to provide a rigid anchor that correctly orients other pharmacophoric groups for optimal target interaction.[1] It can also improve metabolic stability, a key factor in drug design.[1]

-

Importance of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key interaction point, often acting as a hydrogen bond acceptor. Its position within the scaffold is crucial for correct binding orientation in targets like kinase ATP pockets.

The logical relationship for SAR analysis is depicted in the following diagram.

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Below is a detailed protocol for a common assay used to evaluate the anticancer activity of novel compounds.

Protocol: MTT Assay for Cellular Viability

Objective: To determine the cytotoxic effect of novel cyclopropylpyridine derivatives on a cancer cell line (e.g., MCF-7) by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Test compounds (dissolved in DMSO to create a 10 mM stock)

-

Doxorubicin (positive control)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: a. Culture MCF-7 cells to ~80% confluency. b. Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). e. Dilute the cells to a final concentration of 5 x 10⁴ cells/mL. f. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. g. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds and doxorubicin in complete medium. A typical concentration range would be 0.1, 1, 10, 50, 100 µM. b. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "medium only" blank. c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared compound dilutions to the respective wells. e. Incubate the plate for another 48 hours at 37°C, 5% CO₂.

-

MTT Addition and Incubation: a. After the 48-hour treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well. b. Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Measurement: a. Carefully aspirate the medium containing MTT from all wells without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Self-Validation and Controls: This protocol incorporates essential controls for self-validation. The "vehicle control" (DMSO) accounts for any potential toxicity of the solvent. The "positive control" (Doxorubicin) ensures the assay is performing as expected and provides a benchmark for the potency of the test compounds. The "medium only" blank corrects for background absorbance.

Experimental Workflow Diagram

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Future Directions and Conclusion

The field of cyclopropylpyridine derivatives is ripe with opportunity. While significant progress has been made, particularly in oncology, several areas warrant further investigation:

-

Neurological Disorders: The ability of the cyclopropyl group to enhance brain permeability suggests that these scaffolds could be adapted for CNS targets. For example, derivatives of 1-aminocyclopropanecarboxylic acid have been shown to be potent and selective ligands for the NMDA receptor, indicating potential in neurochemical studies.[13]

-

Expanded Anti-Infective Research: Beyond tuberculosis, these compounds should be screened against a wider range of bacterial and viral pathogens, especially those with growing resistance to current therapies.

-

Pharmacokinetic and Toxicological Profiling: Promising lead compounds must undergo rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-likeness and potential for clinical development.

References

- Elansary, A. K., et al. (2022). Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. Archives of Pharmacal Research, 35:1909.

- Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.

-

Julou, L., et al. (1992). Pharmacological properties and mechanism of action of the cyclopyrrolones. Encephale, 18(4):393-400. [Link]

-

Unknown Author. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Grygorov, Y., et al. (2008). Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea. Proceedings of the National Academy of Sciences, 105(24), pp. 8473–8478. [Link]

- Kotb, E. R., et al. (2016).

-

Delgado-Vargas, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

-

Unknown Author. (Year N/A). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Tomoda, H., et al. (1996). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. The Journal of Antibiotics. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]

-

Delgado-Vargas, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. [Link]

-

Unknown Author. (Year N/A). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. [Link]

-

Unknown Author. (Year N/A). Structure activity relationship. ResearchGate. [Link]

-

Delgado-Vargas, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

-

Cholewińska, A., & Wieszczycka, K. (2023). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

-

Grygorov, Y., et al. (2008). Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea. National Center for Biotechnology Information. [Link]

-

Gomaa, A. M., et al. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]

-

Unknown Author. (Year N/A). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

-

Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

-

Slaninova, J., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. [Link]

-

Schror, K. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Arzneimittelforschung. [Link]

-

Gilard, M., et al. (2011). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Journal of the American College of Cardiology. [Link]

-

Rusiecka, I., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. National Center for Biotechnology Information. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. mdpi.com [mdpi.com]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journaljpri.com [journaljpri.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 6-Cyclopropylpyridine-3-methanamine: A Technical Guide to Target Identification and Validation

Abstract

The novel chemical entity 6-Cyclopropylpyridine-3-methanamine stands at the intersection of two privileged structural motifs in medicinal chemistry: the cyclopropyl group and the pyridine ring. The unique physicochemical properties imparted by the cyclopropyl moiety, such as enhanced metabolic stability and target-binding affinity, combined with the diverse biological activities associated with the pyridine scaffold, suggest a broad and compelling therapeutic potential for this compound. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore and validate the potential therapeutic targets of 6-Cyclopropylpyridine-3-methanamine. By leveraging a structure-guided target prediction approach, we delineate a rational, multi-pronged strategy for identifying and characterizing the compound's mechanism of action across several high-value therapeutic areas, including oncology, metabolic disorders, infectious diseases, and neurology. This guide offers not only a theoretical underpinning for target exploration but also detailed, actionable experimental protocols to empower the scientific community in unlocking the full therapeutic promise of this intriguing molecule.

Introduction: The Rationale for Investigating 6-Cyclopropylpyridine-3-methanamine

The confluence of a cyclopropyl group and a substituted pyridine ring in 6-Cyclopropylpyridine-3-methanamine creates a molecule with significant potential for biological activity. The cyclopropyl ring is a bioisostere for various functional groups and can introduce conformational rigidity, which can lead to enhanced binding to biological targets and improved pharmacokinetic properties.[1] Pyridine and its derivatives are integral components of numerous approved drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]

Given the absence of extensive biological data for 6-Cyclopropylpyridine-3-methanamine, a rational approach to target identification involves examining the known biological targets of structurally analogous compounds. This guide will explore several high-probability target classes and provide the necessary methodologies to test these hypotheses.

Predicted Therapeutic Target Classes and Associated Signaling Pathways

Based on a comprehensive analysis of scientific literature, we have identified several promising therapeutic target classes for 6-Cyclopropylpyridine-3-methanamine.

Receptor Tyrosine Kinases (RTKs) in Oncology

The cyclopropyl moiety is a common feature in small molecule inhibitors of RTKs.[4] Several cyclopropane-containing drugs have demonstrated inhibitory activity against key oncogenic kinases such as MET, VEGFR-2, and EGFR.[1][4] These kinases are critical nodes in signaling pathways that drive tumor growth, proliferation, and angiogenesis.

Signaling Pathway: RTK-RAS-MAPK and PI3K-AKT

Caption: Simplified RTK signaling pathways.

Dipeptidyl Peptidase-4 (DPP-4) in Metabolic Disorders

Structurally related aminomethyl-pyridines have been identified as potent inhibitors of DPP-4.[5] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Inhibition of DPP-4 enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it an attractive target for the treatment of type 2 diabetes.

Signaling Pathway: Incretin Hormone Regulation

Caption: Regulation of glucose homeostasis by GLP-1 and DPP-4.

Dual PARP/NAMPT Inhibition in Oncology

The pyridine scaffold is a key feature of dual inhibitors of Poly (ADP-ribose) Polymerase (PARP) and Nicotinamide Phosphoribosyltransferase (NAMPT).[4] These enzymes are critical for DNA repair and cellular metabolism, respectively, and their simultaneous inhibition can lead to synthetic lethality in cancer cells.

Logical Relationship: Synthetic Lethality

Caption: Dual inhibition of PARP and NAMPT leading to cancer cell death.

Other Potential Target Classes

-

Voltage-gated Potassium Channels: Aminopyridines are known to block these channels, suggesting a potential role in neurological disorders.[2]

-

Mycobacterial Membrane Protein Large 3 (MmpL3): The structural similarity to known MmpL3 inhibitors suggests potential as an anti-tubercular agent.[6]

-

SHP2 Phosphatase: Pyridine derivatives have been developed as selective SHP2 inhibitors, indicating a potential role in oncology and rare diseases.[7]

-

Protozoan Targets: The aminopyridine scaffold has shown promise in the development of drugs for neglected tropical diseases.[6]

-

Histamine H1 Receptor: Some pyridine derivatives exhibit antihistaminic properties.[8]

-

Anticonvulsant Targets: The anticonvulsant activity of some pyridine derivatives suggests potential for treating epilepsy.[3][8]

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for the initial in vitro screening of 6-Cyclopropylpyridine-3-methanamine against the prioritized target classes.

Protocol 1: Receptor Tyrosine Kinase (RTK) Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of the test compound against a panel of RTKs using a commercially available kinase assay kit.

Materials:

-

Recombinant human RTK enzymes (e.g., EGFR, VEGFR2, MET)

-

Kinase assay buffer

-

ATP

-

Substrate peptide (specific for each kinase)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

6-Cyclopropylpyridine-3-methanamine (test compound)

-

Known RTK inhibitor (positive control, e.g., Sunitinib)

-

DMSO (vehicle control)

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 6-Cyclopropylpyridine-3-methanamine in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilutions, positive control, or vehicle control.

-

Enzyme Addition: Add 2.5 µL of the diluted RTK enzyme to each well.

-

Initiation of Reaction: Add 5 µL of a mixture of ATP and the specific substrate peptide to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add 10 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent and incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: DPP-4 Inhibition Assay

This protocol utilizes a fluorometric assay to measure the inhibition of DPP-4 activity.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 assay buffer

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

6-Cyclopropylpyridine-3-methanamine (test compound)

-

Sitagliptin (positive control)

-

DMSO (vehicle control)

-

96-well black plates

-

Fluorescence plate reader (Ex/Em = 360/460 nm)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in DPP-4 assay buffer.

-

Reaction Setup: In a 96-well plate, add 50 µL of the test compound dilutions, positive control, or vehicle control.

-

Enzyme Addition: Add 25 µL of the diluted DPP-4 enzyme to each well.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add 25 µL of the DPP-4 substrate to each well.

-

Kinetic Measurement: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.[9]

-

Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percent inhibition and IC50 value as described in Protocol 1.

Protocol 3: Dual PARP/NAMPT Inhibition Assays

This involves two separate assays to assess the inhibitory activity against each enzyme.

3.3.1. PARP-1 Inhibition Assay (Colorimetric)

Materials:

-

PARP-1 Universal Colorimetric Assay Kit (R&D Systems or similar)

-

6-Cyclopropylpyridine-3-methanamine (test compound)

-

Olaparib (positive control)

-

DMSO (vehicle control)

-

96-well plate provided in the kit

-

Plate reader with absorbance detection capabilities

Procedure:

-

Follow the manufacturer's protocol for the PARP-1 assay kit.

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Add the compounds, PARP-1 enzyme, and reaction mixture to the histone-coated plate.

-

Incubate and develop the colorimetric signal as per the kit instructions.

-

Measure the absorbance and calculate the percent inhibition and IC50 value.

3.3.2. NAMPT Inhibition Assay (Fluorometric)

Materials:

-

NAMPT Inhibitor Screening Assay Kit (BPS Bioscience or similar)[1]

-

6-Cyclopropylpyridine-3-methanamine (test compound)

-

FK866 (positive control)

-

DMSO (vehicle control)

-

96-well black plate

-

Fluorescence plate reader

Procedure:

-

Follow the manufacturer's protocol for the NAMPT assay kit.[1]

-

Prepare serial dilutions of the test compound and positive control.

-

The assay typically involves a coupled-enzyme reaction where the product of the NAMPT reaction (NMN) is converted to NAD+, which is then used to generate a fluorescent signal.[1]

-

Measure the fluorescence and calculate the percent inhibition and IC50 value.

Data Presentation and Interpretation

All quantitative data from the initial screening assays should be summarized in a clear and structured table for easy comparison of the compound's potency and selectivity across the different target classes.

| Target Class | Specific Target | Assay Type | IC50 (µM) of 6-Cyclopropylpyridine-3-methanamine | Positive Control IC50 (µM) |

| RTKs | EGFR | Luminescence | TBD | TBD (e.g., Gefitinib) |

| VEGFR2 | Luminescence | TBD | TBD (e.g., Sunitinib) | |

| MET | Luminescence | TBD | TBD (e.g., Crizotinib) | |

| Proteases | DPP-4 | Fluorescence | TBD | TBD (Sitagliptin) |

| DNA Repair/Metabolism | PARP-1 | Colorimetric | TBD | TBD (Olaparib) |

| NAMPT | Fluorescence | TBD | TBD (FK866) |

TBD: To be determined.

Conclusion and Future Directions

This technical guide provides a foundational roadmap for the systematic investigation of the therapeutic potential of 6-Cyclopropylpyridine-3-methanamine. The proposed target classes and experimental protocols offer a rational starting point for elucidating the compound's mechanism of action. Positive results from these initial in vitro screens should be followed by more comprehensive secondary assays, including selectivity profiling against a broader panel of related targets, cell-based functional assays, and ultimately, in vivo efficacy studies in relevant disease models. The journey from a promising chemical scaffold to a clinically viable therapeutic is arduous, but a hypothesis-driven and methodologically sound approach, as outlined in this guide, will be instrumental in navigating this path successfully.

References

-

ACS Publications. (2026, January 17). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry. Retrieved from [Link]

-

BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

-

PubMed. (2020, April 25). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Retrieved from [Link]

-

PubMed. (2010, October 5). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. Retrieved from [Link]

-

PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

NIH. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 4. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]

- 5. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. amsbio.com [amsbio.com]

- 8. content.abcam.com [content.abcam.com]

- 9. content.abcam.com [content.abcam.com]

In Silico Modeling of 6-Cyclopropylpyridine-3-methanamine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling process for investigating the interactions of 6-Cyclopropylpyridine-3-methanamine, a novel small molecule with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. We will delve into the core methodologies of target identification, molecular docking, molecular dynamics simulations, and binding free energy calculations, offering not just a protocol, but the strategic reasoning behind each experimental choice. The objective is to equip the reader with a robust framework for predicting and analyzing the molecular interactions of this, and similar, pyridine-based compounds, thereby accelerating the drug development pipeline.

Introduction: The Rationale for In Silico Investigation

The drug discovery and development process is a lengthy and costly endeavor.[1] Computational approaches, collectively known as in silico modeling, have emerged as indispensable tools to de-risk and expedite this pipeline.[2][3] By simulating molecular interactions within a virtual environment, we can predict the binding affinity and mode of action of a drug candidate, prioritizing the most promising compounds for synthesis and in vitro testing.[4]

6-Cyclopropylpyridine-3-methanamine is a pyridine derivative, a class of compounds frequently found in approved drugs.[5][6] The presence of a cyclopropyl group can enhance metabolic stability and binding affinity.[5] Given these promising structural features, an in silico investigation is a logical first step to elucidate its potential biological targets and mechanism of action. This guide will use 6-Cyclopropylpyridine-3-methanamine as a case study to illustrate a complete in silico workflow.

The In Silico Workflow: A Strategic Overview

A successful in silico drug discovery campaign follows a structured, multi-step process. Each stage builds upon the last, progressively refining our understanding of the ligand-protein interaction.

Figure 2: The molecular docking workflow, from input structures to the identification of the most probable binding pose.

Protocol 3: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a 3D grid box that encompasses the active site of COX-2. This is typically centered on the location of a known co-crystallized ligand.

-

Running the Docking Simulation: Use a docking program like AutoDock Vina to perform the docking calculations. [7][8]The software will systematically explore different conformations and orientations of the ligand within the defined grid box.

-

Analysis of Results: The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted interaction. [9] Table 1: Hypothetical Docking Results for 6-Cyclopropylpyridine-3-methanamine with COX-2

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |

| 1 | -8.5 | 0.0 | TYR385, SER530, ARG120 |

| 2 | -8.2 | 1.2 | TYR385, ARG120, VAL523 |

| 3 | -7.9 | 2.5 | SER530, LEU352, ARG120 |

Phase 3: Molecular Dynamics - Adding the Dimension of Time

While docking provides a static snapshot, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. [10][11]This allows us to assess the stability of the predicted binding pose and observe conformational changes. [12] Protocol 4: Molecular Dynamics Simulation with GROMACS

-

System Solvation: Place the top-ranked protein-ligand complex from docking into a box of water molecules to simulate a physiological environment.

-

Ionization: Add ions to neutralize the system and mimic a physiological salt concentration.

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the solvated system.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

-

Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds). Trajectories (snapshots of the system at regular intervals) are saved for analysis.

Binding Free Energy Calculations

To obtain a more accurate estimate of binding affinity than the docking score, we can perform binding free energy calculations on the MD trajectory. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular choice. [13] Table 2: Hypothetical MM/GBSA Binding Free Energy Components

| Energy Component | Average Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 38.7 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -32.1 |

Phase 4: Analysis and Interpretation - Deriving Actionable Insights

The final phase involves a detailed analysis of the simulation data to understand the key drivers of the protein-ligand interaction.

Interaction Analysis

-

Hydrogen Bonds: Identify stable hydrogen bonds formed between the ligand and protein throughout the simulation.

-

Hydrophobic Interactions: Analyze the non-polar contacts that contribute to binding.

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD suggests the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein. [11]

Figure 3: A logical flow for the analysis and interpretation of molecular dynamics simulation data.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the molecular interactions of 6-Cyclopropylpyridine-3-methanamine. Through a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, we can generate testable hypotheses about the compound's biological activity. The insights gained from this computational approach can guide the rational design of more potent and selective analogs, ultimately accelerating the journey from a promising molecule to a potential therapeutic. The next logical steps would involve the chemical synthesis of 6-Cyclopropylpyridine-3-methanamine and in vitro validation of its activity against the predicted target.

References

- Bender, A., et al. (2021). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.

- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol, 103, 139-162.

-

ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

-

RSC Publishing. (n.d.). Advances and applications of binding affinity prediction methods in drug discovery. RSC Publishing. [Link]

-

Frontiers. (n.d.). Machine learning methods for protein-protein binding affinity prediction in protein design. Frontiers. [Link]

-

Moonlight. (n.d.). [Literature Review] Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. Moonlight. [Link]

-

ResearchGate. (n.d.). Overview of typical CADD workflow. ResearchGate. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Oxford Academic. (2024). Prediction of protein–ligand binding affinity via deep learning models. Oxford Academic. [Link]

-

Springer. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Springer. [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

-

NVIDIA. (n.d.). BioNeMo for Biopharma | Drug Discovery with Generative AI. NVIDIA. [Link]

-

Cytoclonal Pharmaceutics Inc. (n.d.). Computational Techniques in the Drug Design Process. Cytoclonal Pharmaceutics Inc.. [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

KNIME. (2021). Tutorials for Computer Aided Drug Design in KNIME. KNIME. [Link]

-

NIH. (n.d.). Computer-Aided Drug Design Methods. PubMed Central. [Link]

-

YouTube. (2025). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube. [Link]

-

YouTube. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. [Link]

-

PubChem. (n.d.). (S)-cyclopropyl-(6-nitro-3-pyridinyl)methanamine. PubChem. [Link]

-

MDPI. (n.d.). Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. MDPI. [Link]

-

Synthonix, Inc. (n.d.). 1256823-20-7 | 6-Cyclopropylpyridine-3-methanamine. Synthonix, Inc.. [Link]

-

NIH. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PubMed Central. [Link]

-

ResearchGate. (n.d.). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. [Link]

-

MDPI. (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. MDPI. [Link]

-

MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

Springer. (n.d.). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Springer. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Characterization, In-Silico Drug Discovery And In-Vitro Biological Evaluation Of Morpholinium 2, 6-Pyridine Dicarboxylate. ResearchGate. [Link]

-

NIH. (2025). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. PubMed Central. [Link]

-

NIH. (n.d.). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. PubMed Central. [Link]

-

PubMed. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. PubMed. [Link]

-

MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. [Link]

-

ResearchGate. (n.d.). (PDF) In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. ResearchGate. [Link]

-

PubMed. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed. [Link]

Sources

- 1. Computational Techniques in the Drug Design Process [server.ccl.net]

- 2. researchgate.net [researchgate.net]

- 3. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances and applications of binding affinity prediction methods in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cas 1256823-20-7|| where to buy 6-Cyclopropylpyridine-3-methanamine [english.chemenu.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint: An In-depth Technical Guide to the NMR and LC-MS Analysis of 6-Cyclopropylpyridine-3-methanamine

Introduction: The Significance of the 6-Cyclopropylpyridine-3-methanamine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone, present in over 180 marketed drugs.[1] Its derivatives are subjects of extensive spectroscopic study due to their wide-ranging applications in pharmacology and agrochemistry.[2] The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability, biological activity, and improve pharmacokinetic properties. This guide provides an in-depth technical exploration of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the characterization of 6-Cyclopropylpyridine-3-methanamine. This molecule, possessing both the privileged pyridine ring and a bioisosteric cyclopropyl moiety, represents a valuable building block for novel therapeutics.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for the presented analytical methodologies. Adherence to rigorous spectroscopic analysis is paramount for unequivocal structure elucidation, purity assessment, and ultimately, ensuring the safety and efficacy of new chemical entities as they progress through the development pipeline. The principles and protocols detailed herein are designed to establish a robust and self-validating analytical workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules. For 6-Cyclopropylpyridine-3-methanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

Predicted ¹H and ¹³C NMR Spectral Data

Given the absence of publicly available experimental spectra for 6-Cyclopropylpyridine-3-methanamine, the following data is predicted based on established chemical shift principles for substituted pyridines and cyclopropyl rings. These predictions serve as a guide for spectral interpretation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Cyclopropylpyridine-3-methanamine

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 | ~8.3 | - | d | J ≈ 2.5 |

| H4 | ~7.5 | - | dd | J ≈ 8.0, 2.5 |

| H5 | ~7.2 | - | d | J ≈ 8.0 |

| -CH₂-NH₂ | ~3.8 | ~45 | s | - |

| -CH₂-NH₂ | ~1.6 (broad) | - | s | - |

| Cyclopropyl CH | ~1.9 | ~15 | m | - |

| Cyclopropyl CH₂ | ~0.9 | ~10 | m | - |

| Cyclopropyl CH₂' | ~0.6 | ~10 | m | - |

| C2 | - | ~160 | s | - |

| C3 | - | ~135 | s | - |

| C4 | - | ~138 | s | - |

| C5 | - | ~120 | s | - |

| C6 | - | ~158 | s | - |

Note: Chemical shifts are referenced to TMS at 0 ppm and are subject to solvent effects.[3]

Rationale for Predicted Chemical Shifts and Coupling Constants

-

Pyridine Ring Protons (H2, H4, H5): The protons on the pyridine ring are expected to appear in the aromatic region (7.0-8.5 ppm). The H2 proton, being adjacent to the nitrogen and the cyclopropyl group, will be the most deshielded. The coupling pattern (d, dd, d) is characteristic of a 3,6-disubstituted pyridine ring.

-

Methanamine Protons (-CH₂-NH₂): The methylene protons adjacent to the amino group are expected around 3.8 ppm. The amine protons themselves will likely appear as a broad singlet, and their chemical shift is highly dependent on solvent and concentration.

-

Cyclopropyl Protons: The protons of the cyclopropyl group will be in the upfield region (0.5-2.0 ppm) due to their shielded environment. The methine proton will be the most downfield of the three. The geminal and vicinal coupling constants within the cyclopropyl ring typically range from 4 to 10 Hz.[4]

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will appear in the downfield region of the ¹³C NMR spectrum (120-160 ppm). The carbons directly attached to the nitrogen (C2 and C6) will be the most deshielded.

-

Methanamine and Cyclopropyl Carbons: The methylene carbon of the aminomethyl group is expected around 45 ppm, while the cyclopropyl carbons will be significantly more shielded, appearing between 10 and 15 ppm.

Experimental Protocol for NMR Analysis

1. Sample Preparation:

- Dissolve 5-10 mg of 6-Cyclopropylpyridine-3-methanamine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts.[3]

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Acquisition:

- Use a 400 MHz or higher field NMR spectrometer.

- Acquire the spectrum with a spectral width of at least 12 ppm.

- Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

- Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

3. ¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum.

- Use a spectral width of approximately 220 ppm.

- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

4. 2D NMR Acquisition (COSY and HSQC):

- COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It will be crucial for confirming the connectivity of the pyridine ring protons and the protons within the cyclopropyl group.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon signals based on the assigned proton spectrum.[5]

NMR Analytical Workflow

Sources

A Senior Application Scientist's Guide to 6-Cyclopropylpyridine-3-methanamine: Commercial Availability, Purity, and Analytical Validation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the convergence of specific structural motifs often signals a compound of significant interest. 6-Cyclopropylpyridine-3-methanamine (CAS No. 1256823-20-7) represents such a convergence. It incorporates a pyridine ring, a cornerstone heterocyclic scaffold found in numerous FDA-approved drugs and natural products like vitamins B3 and B6.[1][2][3] The pyridine nucleus is prized for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and improve the physicochemical properties of a molecule.[3] This is coupled with a cyclopropyl group, a small, strained ring often used in drug design to enhance metabolic stability, increase potency, and modulate conformation.[1][4] The primary amine functionality provides a critical handle for further synthetic elaboration, making this compound a valuable building block in drug discovery programs.[4]